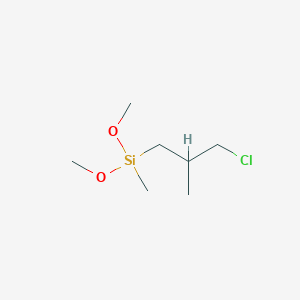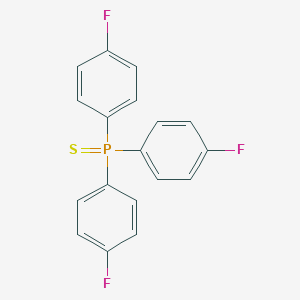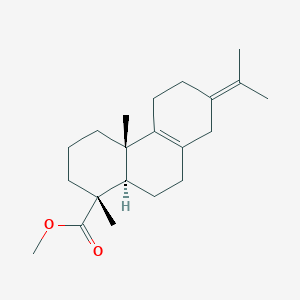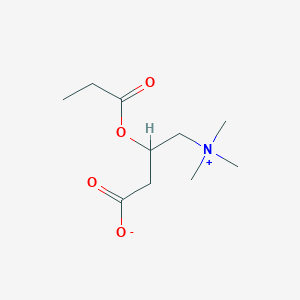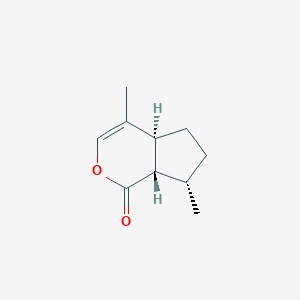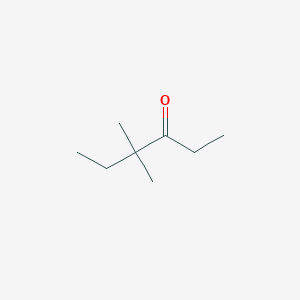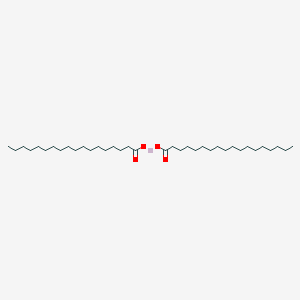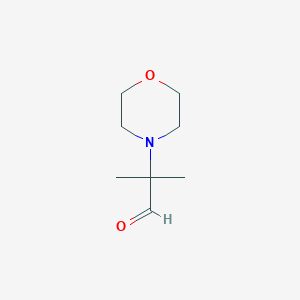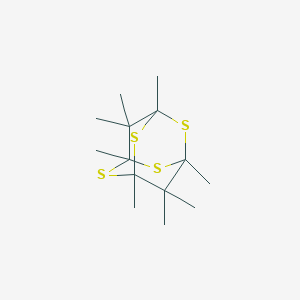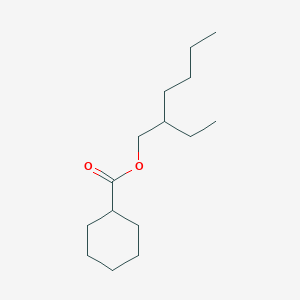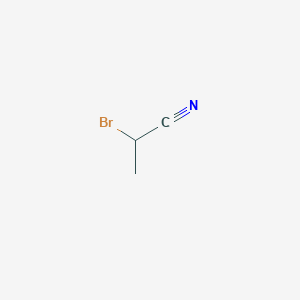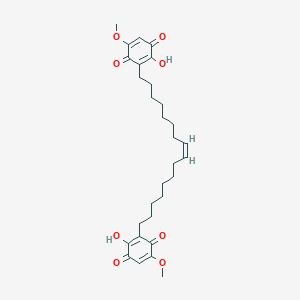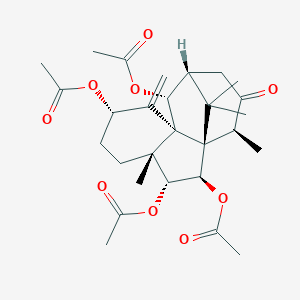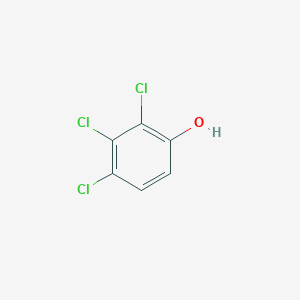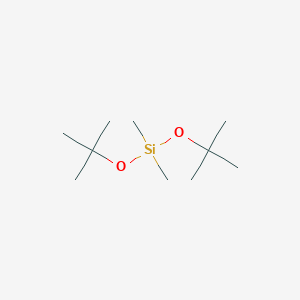
Bis(1,1-dimethylethoxy)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,1-dimethylethoxy)dimethylsilane, also known as HMDS (hexamethyldisilazane), is a chemical compound that is widely used in various scientific research applications. It is a clear liquid that has a characteristic odor and is highly flammable. HMDS is commonly used as a surface treatment agent for various materials, including silicon wafers, glass, and polymers.
作用机制
The mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane is not well understood. It is believed that Bis(1,1-dimethylethoxy)dimethylsilane forms a thin layer on the surface of the material, which improves its adhesion properties and makes it more hydrophobic. This thin layer also prevents the material from reacting with other substances, which can alter its properties.
生化和生理效应
There is limited information available on the biochemical and physiological effects of Bis(1,1-dimethylethoxy)dimethylsilane. It is considered to be a low toxicity chemical, with no known adverse effects on human health.
实验室实验的优点和局限性
The advantages of using Bis(1,1-dimethylethoxy)dimethylsilane in lab experiments include its ability to improve the adhesion properties of materials, its low toxicity, and its compatibility with a wide range of materials. The limitations of using Bis(1,1-dimethylethoxy)dimethylsilane include its flammability, its high cost, and the need for anhydrous conditions during synthesis.
未来方向
There are several future directions for research on Bis(1,1-dimethylethoxy)dimethylsilane, including:
1. Development of new synthesis methods: There is a need for new synthesis methods that are more efficient and cost-effective.
2. Investigation of the mechanism of action: Further research is needed to understand the mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane and its effects on various materials.
3. Development of new applications: There is a need for new applications of Bis(1,1-dimethylethoxy)dimethylsilane in various fields, including biotechnology, nanotechnology, and electronics.
4. Improvement of safety protocols: There is a need for improved safety protocols for handling and storing Bis(1,1-dimethylethoxy)dimethylsilane, particularly in large-scale industrial applications.
Conclusion
In conclusion, Bis(1,1-dimethylethoxy)dimethylsilane is a widely used chemical compound in various scientific research applications. It is commonly used as a surface treatment agent, a critical point drying agent, a reagent in organic synthesis, and a derivatization agent in gas chromatography. Further research is needed to understand the mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane and its effects on various materials. There is also a need for new synthesis methods, new applications, and improved safety protocols for handling and storing Bis(1,1-dimethylethoxy)dimethylsilane.
合成方法
The synthesis of Bis(1,1-dimethylethoxy)dimethylsilane involves reacting hexamethyldisilazane with methanol in the presence of a catalyst. The reaction produces Bis(1,1-dimethylethoxy)dimethylsilane and ammonia as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted side products.
科学研究应用
Bis(1,1-dimethylethoxy)dimethylsilane is widely used in various scientific research applications, including:
1. Surface treatment agent: Bis(1,1-dimethylethoxy)dimethylsilane is commonly used as a surface treatment agent for various materials, including silicon wafers, glass, and polymers. It forms a thin layer on the surface of the material, which improves its adhesion properties and makes it more hydrophobic.
2. Electron microscopy: Bis(1,1-dimethylethoxy)dimethylsilane is used as a critical point drying agent in electron microscopy. It replaces the water in the sample with a non-polar solvent, which prevents the sample from collapsing during the drying process.
3. Organic synthesis: Bis(1,1-dimethylethoxy)dimethylsilane is used as a reagent in organic synthesis, particularly in the preparation of silyl ethers and silyl enol ethers.
4. Gas chromatography: Bis(1,1-dimethylethoxy)dimethylsilane is used as a derivatization agent in gas chromatography. It reacts with polar compounds to form non-polar derivatives, which improves their separation and detection.
属性
CAS 编号 |
17744-86-4 |
|---|---|
产品名称 |
Bis(1,1-dimethylethoxy)dimethylsilane |
分子式 |
C10H24O2Si |
分子量 |
204.38 g/mol |
IUPAC 名称 |
dimethyl-bis[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)11-13(7,8)12-10(4,5)6/h1-8H3 |
InChI 键 |
BGPNEHJZZDIFND-UHFFFAOYSA-N |
SMILES |
CC(C)(C)O[Si](C)(C)OC(C)(C)C |
规范 SMILES |
CC(C)(C)O[Si](C)(C)OC(C)(C)C |
其他 CAS 编号 |
17744-86-4 |
同义词 |
bis(1,1-dimethylethoxy)dimethylsilane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



